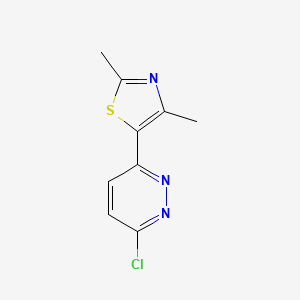![molecular formula C13H13ClN2O B1452208 1-[(4-氯苯基)甲基]-3,5-二甲基-1H-吡唑-4-甲醛 CAS No. 1155589-37-9](/img/structure/B1452208.png)
1-[(4-氯苯基)甲基]-3,5-二甲基-1H-吡唑-4-甲醛
描述
Synthesis Analysis
While specific synthesis information for “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is not available, a study has reported the design and synthesis of a series of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives . These derivatives exhibited significant effects on both allergic asthma and allergic itching .科学研究应用
1-[(4-氯苯基)甲基]-3,5-二甲基-1H-吡唑-4-甲醛应用的综合分析
抗过敏活性:该化合物已被探索其在治疗过敏反应方面的潜力。该化合物的衍生物已显示出对过敏性哮喘和过敏性瘙痒的显著疗效。 特别是,某些衍生物已显示出比对照药物左西替利嗪更强的抗过敏性哮喘效力 .
抗增殖作用:研究表明,该化合物的某些衍生物对各种人类细胞系具有抗增殖作用。 这表明其在癌症研究中的潜在应用,其中控制癌细胞的增殖是主要目标.
H1 受体拮抗剂:该化合物的衍生物已被设计为 H1 受体拮抗剂。这些拮抗剂对 H1 受体的亲和力高于组胺,组胺是过敏反应的主要介质。 这使得它们适合用于治疗过敏症的临床应用 .
分子对接研究:已对该化合物的衍生物进行分子对接研究,以探索其作为抗 HIV-1 剂的潜力。 这种应用在寻找 HIV 的新疗法中至关重要 .
药效团开发:该化合物用作药效团,药效团是分子结构的一部分,负责特定的生物学作用。 它已被用作设计新药的基础结构,特别是在开发抗过敏药物方面 .
化学合成与设计:该化合物在化学合成中用作创建具有潜在治疗应用的新型衍生物的构建块。 它的结构允许进行可以导致发现新药的修饰 .
化学库研究用途:该化合物包含在用于高通量筛选的化学库中。 研究人员使用这些库来识别具有所需生物活性的化合物,以供进一步开发 .
教育和培训工具:在学术环境中,该化合物用于教授药物设计和分子相互作用的原理。 它为学习化学结构与生物活性之间关系的学生提供了实际示例 .
作用机制
Target of Action
Similar compounds have been found to interact with various biological targets . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
For example, some indole derivatives have been found to affect the degradation of tryptophan in higher plants .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and organic solvents can impact its bioavailability .
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and light can affect the stability and efficacy of many compounds .
生化分析
Biochemical Properties
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that the compound may have antioxidant properties, potentially modulating oxidative stress in cells.
Cellular Effects
The effects of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the expression of genes involved in oxidative stress and inflammation . Additionally, it has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have demonstrated that the compound can interact with enzymes involved in glutathione metabolism, such as glutathione reductase . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.
Metabolic Pathways
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound has been shown to affect the activity of enzymes involved in mitochondrial respiration . These interactions can influence metabolic flux and alter metabolite levels in cells.
Transport and Distribution
The transport and distribution of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation in different cellular compartments.
Subcellular Localization
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise biological roles.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-13(8-17)10(2)16(15-9)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMZYZFOKIWISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



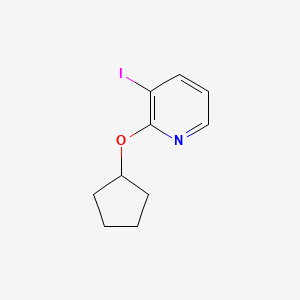
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)
![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)
![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)
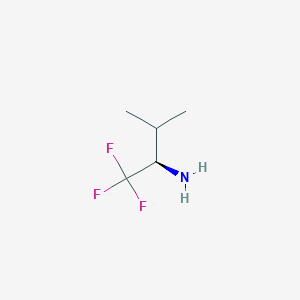
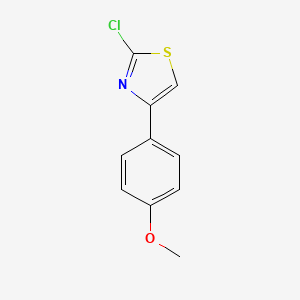

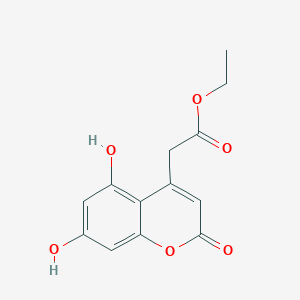
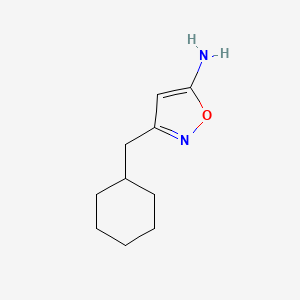
![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)
